molecular formula C23H21N3O6 B10906632 methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate

Cat. No.: B10906632
M. Wt: 435.4 g/mol
InChI Key: METOZFYHBYNKDP-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalyst such as morpholine in propan-2-ol . This reaction yields the desired pyran derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups, using reagents like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted pyrans and pyrimidines .

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate involves its interaction with cellular components. The compound can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. It targets specific enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Methyl 6-amino-5-cyano-2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-4H-pyran-3-carboxylate can be compared with other pyran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H21N3O6/c1-13-4-6-15(7-5-13)12-31-19-9-8-16(10-18(19)26(28)29)21-17(11-24)22(25)32-14(2)20(21)23(27)30-3/h4-10,21H,12,25H2,1-3H3

InChI Key

METOZFYHBYNKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC(=C3C(=O)OC)C)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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